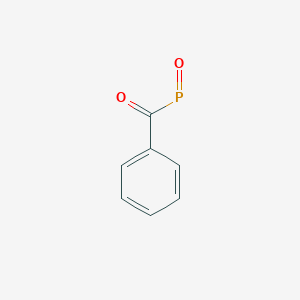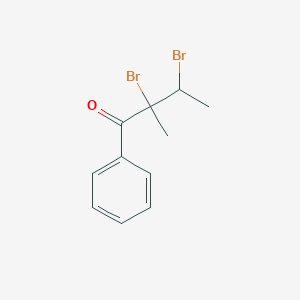
Trimethylsulfanium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsulfanium acetate is an organic compound that belongs to the class of sulfonium salts. It is systematically named this compound and has the chemical formula (CH₃)₃S⁺CH₃COO⁻. This compound is characterized by the presence of a positively charged sulfur atom bonded to three methyl groups and an acetate anion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsulfanium acetate can be synthesized by treating a suitable alkyl halide with a thioether. A common method involves the reaction of dimethyl sulfide with iodomethane to yield trimethylsulfanium iodide, which can then be converted to the acetate salt. The reaction is as follows: [ (CH₃)₂S + CH₃I \rightarrow [(CH₃)₃S]⁺I⁻ ] The iodide salt can be further reacted with silver acetate to produce this compound: [ [(CH₃)₃S]⁺I⁻ + AgOAc \rightarrow [(CH₃)₃S]⁺OAc⁻ + AgI ]
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethylsulfanium acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trimethylsulfoxonium acetate.
Reduction: Reduction reactions can convert it back to dimethyl sulfide and methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield trimethylsulfoxonium acetate, while substitution reactions can produce various sulfonium salts with different anions.
Scientific Research Applications
Trimethylsulfanium acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of epoxides and other cyclic compounds.
Biology: The compound is used in biochemical studies to investigate the role of sulfonium ions in biological systems.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is employed in the production of herbicides, such as glyphosate, where it acts as a counterion to enhance the solubility and stability of the active ingredient.
Mechanism of Action
The mechanism of action of trimethylsulfanium acetate involves its ability to act as a methylating agent. The positively charged sulfur atom can transfer a methyl group to nucleophilic targets, facilitating various chemical transformations. This methylation process is crucial in many organic synthesis reactions and can influence the activity of biological molecules.
Comparison with Similar Compounds
Trimethylsulfanium acetate can be compared with other similar compounds, such as:
Trimethylsulfonium chloride: Similar in structure but with a chloride anion instead of acetate.
Trimethylsulfonium bromide: Contains a bromide anion and exhibits different solubility and reactivity properties.
Trimethylsulfoxonium iodide: An oxidized form of trimethylsulfanium with an additional oxygen atom bonded to sulfur.
Uniqueness
This compound is unique due to its specific reactivity and applications in organic synthesis. Its ability to act as a methylating agent and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique properties and reactivity make it an essential reagent in organic synthesis and scientific research
Properties
CAS No. |
124883-32-5 |
|---|---|
Molecular Formula |
C5H12O2S |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
trimethylsulfanium;acetate |
InChI |
InChI=1S/C3H9S.C2H4O2/c1-4(2)3;1-2(3)4/h1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
AHNJHSBNAZLPDN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[S+](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)

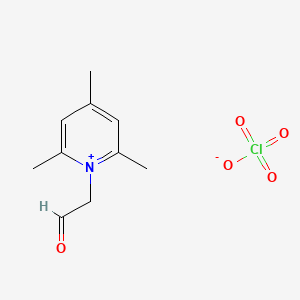
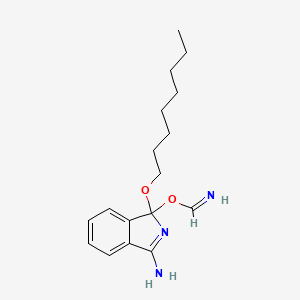
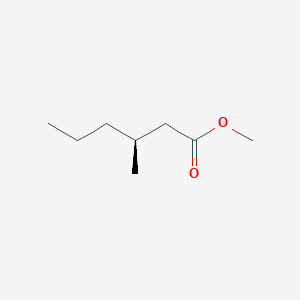
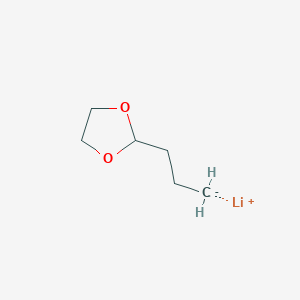
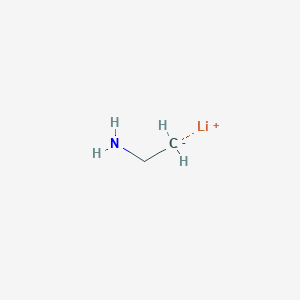
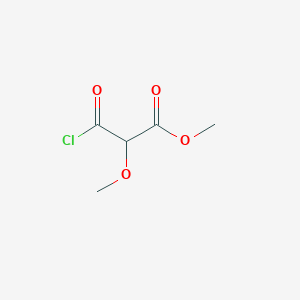
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
